molecular formula C9H6BrF3O B3117360 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane CAS No. 2228262-42-6

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane

Cat. No.: B3117360
CAS No.: 2228262-42-6
M. Wt: 267.04 g/mol
InChI Key: WFVMALYTIUKPGP-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an oxirane ring attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane typically involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with an epoxidizing agent. One common method is the reaction of the phenol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Epoxide ring-opening: Acidic or basic conditions can facilitate the ring-opening reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    From nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    From epoxide ring-opening: Products include diols and other functionalized alcohols.

Scientific Research Applications

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane involves its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules and materials. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)phenol: Shares the bromine and trifluoromethyl groups but lacks the oxirane ring.

    2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a phenyl group.

    1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups and a bromine atom on a benzene ring

Uniqueness

2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both an oxirane ring and a trifluoromethyl group, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c10-7-2-5(8-4-14-8)1-6(3-7)9(11,12)13/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVMALYTIUKPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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